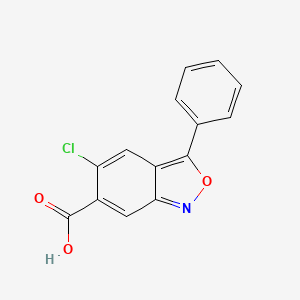

![molecular formula C19H11N3O2 B1348275 2,6-双(苯并[d]噁唑-2-基)吡啶 CAS No. 33858-36-5](/img/structure/B1348275.png)

2,6-双(苯并[d]噁唑-2-基)吡啶

概览

描述

“2,6-Bis(benzo[d]oxazol-2-yl)pyridine” acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is reported as an efficient anion receptor providing chemical shift and optical modification-based signals for the detection of acetate ions .

Synthesis Analysis

The synthesis of “2,6-Bis(benzo[d]oxazol-2-yl)pyridine” involves coupling a styryl substituent into the bis (HBO) 1 structure . A series of binuclear rhodium (I) and iridium (I) complexes with 2,6-bis (benzimidazol-2-yl) pyridine (bzimpy) derivatives were synthesized and characterized by elemental analysis and spectroscopic methods .

Molecular Structure Analysis

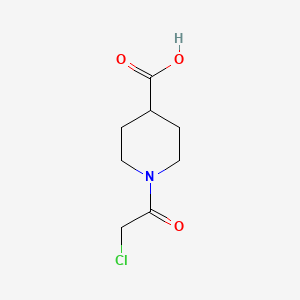

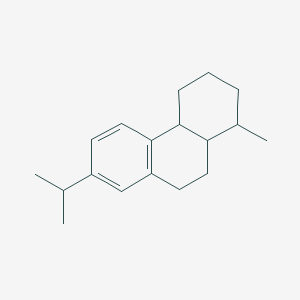

The molecular formula of “2,6-Bis(benzo[d]oxazol-2-yl)pyridine” is C19H11N3O2 . The molecular graphs of two isomers with trans- (A) and cis- (B) disposition of C=N bonds have been reported .

Chemical Reactions Analysis

“2,6-Bis(benzo[d]oxazol-2-yl)pyridine” may be employed as a chemosensor for the detection of fluoride ions . It has been used as a sensor for the detection of toxic metabolites of benzene such as phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Bis(benzo[d]oxazol-2-yl)pyridine” include a density of 1.3±0.1 g/cm3, boiling point of 479.4±30.0 °C at 760 mmHg, and a flash point of 242.1±18.5 °C . It has a molar refractivity of 90.0±0.3 cm3, and a polar surface area of 65 Å2 .

科研应用

氟化物离子化学传感器

2,6-双(苯并[d]噁唑-2-基)吡啶已被用作氟化物离子的化学传感器。利用紫外-可见光谱、荧光光谱和1H核磁共振技术,它展示了作为基于化学位移和光学修饰的传感器对氟离子检测的潜力(Chetia & Iyer, 2008)。

镧系和锕系分离

这种化合物在其各种形式中,在从镅(III)中选择性提取铕(III)方面具有重要意义。对其疏水性三齿配体的研究为理解镧系和锕系分离过程中至关重要的分离因子提供了见解(Drew et al., 2004)。

催化氧化

基于2,6-双[1-(吡啶-2-基)-1H-苯并[d]咪唑-2-基]吡啶的钌配合物已被合成,显示出在催化(1H-苯并[d]咪唑-2-基)甲醇氧化为1H-苯并[d]咪唑-2-甲醛中的有效性,使用H2O2。这展示了它在催化过程中的潜力(Liu et al., 2017)。

有机发光二极管(OLEDs)

2,6-双(苯并[d]噁唑-2-基)吡啶在OLED领域有应用。其衍生物已被合成,由于其光致发光性能,显示出作为有机发光材料的潜力,这可能有助于OLED技术的发展(Hong-bin, 2010)。

电子传输材料

作为电子传输材料,基于2,6-双(苯并[d]噁唑-2-基)吡啶的化合物在深红色磷光OLED中显示出显著的效率。它们表现出高玻璃转变温度和双极传输性能,有助于提高OLED效率(Yin et al., 2015)。

发光寿命增强

该化合物对提高钌(II)-三吡啶配合物的发光寿命起到了重要作用。在室温下发射寿命的增加对于发光材料和传感器中的应用至关重要(Duati et al., 2003)。

跨膜阴离子传输

2,6-双(苯并[d]噁唑-2-基)吡啶表现出强大的阴离子活性,与其N-甲基化的类似物相比,显示出活性上的显著对比,突出了咪唑基-NH片段在阴离子传输中的重要性(Peng et al., 2016)。

合成和结构分析

已对2,6-双[5,7-二叔丁基-1,3-苯并噁唑-2-基]-吡啶的合成和结构分析以及其配位行为进行了研究,为其在形成稳定氢键关联方面提供了见解,这对于超分子化学是有价值的(Garza-Ortiz et al., 2013)。

电化学性质

已合成其衍生物并研究了其电化学行为,表明具有较高的电离势和良好的亲和力,这对于电子和能量存储应用可能是相关的(Tan, Feng, & Peng, 2007)。

尿素识别

2,6-双(苯并[d]噁唑-2-基)吡啶已被用作尿素识别的中性受体,形成高度稳定的超分子复合物。这种应用在化学和生物识别领域具有重要意义(Chetia & Iyer, 2006)。

钯(II)配合物

该化合物与三齿双(苯并咪唑)配体形成钯(II)配合物。这些配合物已被研究其结构、取代动力学、DNA相互作用和细胞毒性,这对药物化学和药物开发至关重要 (Omondi et al., 2020)。

自旋交替和荧光

三齿吲哚基吡啶配体的铁(II)配合物,包括2,6-双(苯并[ d ]噁唑-2-基)吡啶,已被研究其自旋交替磁滞和基于配体的荧光。这项研究有助于开发具有特定磁性和光学性能的材料 (Santoro et al., 2015)。

乙酸识别

该化合物还是乙酸识别的有效受体,其结合性质已被使用各种光谱技术研究。这对环境监测和化学传感应用有重要意义 (Chetia & Iyer, 2011)。

Safety And Hazards

未来方向

New iron (II) complexes with 2,6-bis (benzimidazol-2-yl)pyridine (L), in particular, [FeL 2 ]A 2 · n H 2 O (A = Br − (I), NO 3− (II), C 2 N 3− (III); n = 1 (I), 0.5 (II), 2 (III)) and [NiL 2 ]Br 2 ·1.23H 2 O·3.33EtOH (IV), have been synthesized and studied using single-crystal and powder X-ray diffraction techniques, UV-vis (diffuse reflection), IR and Mössbauer spectroscopy, as well as static magnetic susceptibility measurements .

性质

IUPAC Name |

2-[6-(1,3-benzoxazol-2-yl)pyridin-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABDAMKZNFRJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349536 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(benzo[d]oxazol-2-yl)pyridine | |

CAS RN |

33858-36-5 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

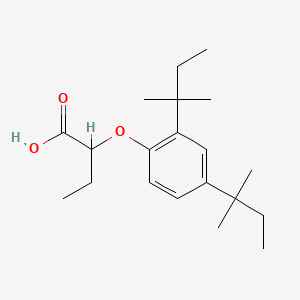

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)